molecular formula C15H18N2O2 B071918 tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 166398-33-0

tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B071918
M. Wt: 258.32 g/mol
InChI Key: AEGRRYPLKCPBBE-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate involves chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, showing high yield under mild conditions. This process demonstrates the utility of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a novel and efficient tert-butoxycarbonylation reagent (Ouchi et al., 2002).

Molecular Structure Analysis The molecular structure of related compounds shows significant stability and coherence in intramolecular charge-transfer dynamics, as observed in the planar analogue 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, demonstrating homogeneous and coherent charge transfer and nuclear wave packet motions indicative of a rigid structure (Park et al., 2014).

Chemical Reactions and Properties Tert-butyl nitrite has been shown to act as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations, highlighting its reactivity and versatility in synthesizing complex heterocyclic structures (Sau et al., 2018).

Physical Properties Analysis The coherent intramolecular charge-transfer dynamics study provides insights into the physical properties of similar compounds, showing that the charge-transfer reaction is partially coherent and influenced by the solvent, with the structure's rigidity playing a crucial role in the reaction dynamics (Park et al., 2014).

Chemical Properties Analysis The use of tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds in various chemical reactions, such as the tert-butoxycarbonylation of amines and phenols, showcases their chemical properties, including chemoselectivity and high reactivity under mild conditions. This is supported by the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as an effective tert-butoxycarbonylation reagent (Ouchi et al., 2002).

Scientific Research Applications

  • Synthetic Studies on Potent Marine Drugs : The compound has been studied for its potential in the synthesis of marine drugs, particularly as an intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).

  • Tert-Butyloxycarbonylation Reagent : It has been used as a tert-butyloxycarbonylation reagent for acidic substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, showing high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).

  • Synthesis of 1,2-Dihydroisoquinolines : It is used in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes, demonstrating its utility in the formation of complex organic molecules through tandem nucleophilic addition and cyclization (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

  • Intramolecular Charge Transfer Studies : The compound has been studied for its intramolecular charge-transfer dynamics, providing insights into the photophysical properties of related organic molecules (Park, Im, Rhee, & Joo, 2014).

  • Synthesis of Tetrahydroisoquinolines : Its derivatives have been utilized in the synthesis of tetrahydroisoquinolines, a class of compounds with significant relevance in the synthesis of various alkaloids (Huber & Seebach, 1987).

  • Metal-free Alkoxycarbonylation : It has been involved in metal-free alkoxycarbonylation reactions, showcasing its utility in eco-friendly and efficient synthesis protocols (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).

  • Asymmetric Synthesis of Tetrahydroquinoline Derivatives : The compound plays a role in the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, important in medicinal chemistry (Davies, Mujtaba, Roberts, Smith, & Thomson, 2009).

properties

IUPAC Name

tert-butyl 6-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGRRYPLKCPBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439325
Record name tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

166398-33-0
Record name tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DW Gordon, CA Bains - Synthetic Communications®, 2010 - Taylor & Francis
3-Methoxy-phenethylamine was subjected to a sequential imination/Pictet–Spengler/demethylation/Boc protection sequence that allowed a one-pot preparation of N-Boc-6-hydroxy-1,2,…
Number of citations: 4 www.tandfonline.com

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